4-ヒドロキシ-2-(トリフルオロメトキシ)ベンゾニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

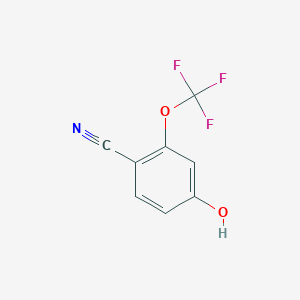

4-Hydroxy-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4F3NO2 It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core

科学的研究の応用

Medicinal Chemistry

4-Hydroxy-2-(trifluoromethyl)benzonitrile has been studied for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed selective toxicity towards breast cancer cells, suggesting potential as an anticancer agent .

Analytical Chemistry

The compound is utilized in analytical methodologies, particularly in chromatography and mass spectrometry.

- Chromatographic Applications : It serves as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures, aiding in the quantification of other compounds .

Cell Biology

In cell biology, 4-Hydroxy-2-(trifluoromethyl)benzonitrile is employed in cell culture and transfection studies.

- Cell Culture : It has been used to modify cell behavior in vitro, enhancing the understanding of cellular responses to chemical stimuli .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Anticancer drug development |

| Analytical Chemistry | HPLC standard |

| Cell Biology | Cell culture modification |

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various trifluoromethyl-substituted benzonitriles. The results indicated that compounds similar to 4-Hydroxy-2-(trifluoromethyl)benzonitrile exhibited significant cytotoxicity against MCF-7 breast cancer cells, highlighting its potential as a lead compound for further development .

Case Study 2: Chromatographic Analysis

In a research article focusing on the analysis of environmental samples, 4-Hydroxy-2-(trifluoromethyl)benzonitrile was used as a calibration standard for HPLC methods. The study demonstrated its effectiveness in quantifying trace levels of pollutants in water samples, showcasing its utility in environmental monitoring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-hydroxybenzonitrile, is reacted with a trifluoromethoxy reagent under specific conditions. The reaction often requires the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the substitution process.

Industrial Production Methods

Industrial production of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

4-Hydroxy-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines or other reduced products.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the nitrile group may produce primary amines.

作用機序

The mechanism of action of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.

類似化合物との比較

4-Hydroxy-2-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

4-Hydroxy-2-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3). The presence of the trifluoromethoxy group in 4-Hydroxy-2-(trifluoromethoxy)benzonitrile can lead to different chemical and biological properties.

4-Hydroxybenzonitrile: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially less active in certain applications.

The unique presence of the trifluoromethoxy group in 4-Hydroxy-2-(trifluoromethoxy)benzonitrile distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

生物活性

4-Hydroxy-2-(trifluoromethoxy)benzonitrile, with the chemical formula C₈H₄F₃NO, is a compound that exhibits significant biological activity due to its unique structural features, including a hydroxyl group and a trifluoromethoxy group. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Weight : 187.12 g/mol

- Melting Point : 119.5 °C - 125.5 °C

- Appearance : Crystalline, typically white to pale cream in color

The trifluoromethoxy group imparts distinct chemical reactivity, influencing the compound's interactions with biological targets and its overall biological activity.

The biological activity of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its potential therapeutic applications.

Biological Activities

- Antibacterial Activity : Research has indicated that compounds similar to 4-Hydroxy-2-(trifluoromethoxy)benzonitrile exhibit antibacterial properties. For instance, hydrazones derived from related structures have shown effectiveness against various bacterial strains .

- Anticancer Potential : The compound's structural features suggest potential applications in cancer therapy. Compounds with trifluoromethyl groups have been linked to enhanced potency in targeting cancer cells .

- Anti-inflammatory Effects : The presence of hydroxyl and trifluoromethoxy functionalities may contribute to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models .

Table 1: Summary of Biological Activities

Research Study Insights

A study on the structure-activity relationship (SAR) of benzonitrile derivatives highlighted the importance of functional groups in determining biological efficacy. The presence of electron-withdrawing groups like trifluoromethoxy significantly enhances the biological activity by improving binding affinity to target sites .

Synthesis and Applications

The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile can be achieved through several methods, often involving the introduction of trifluoromethoxy and hydroxyl groups onto a benzonitrile framework. Its applications span various fields:

特性

IUPAC Name |

4-hydroxy-2-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQPBYLDOCYGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。